BRD-8000.3

Antimycobacterial potency MIC₉₀ EfpA inhibitor series

BRD-8000.3 (CAS 2365504-95-4) is a narrow‑spectrum, bactericidal antimycobacterial agent that acts as a specific, uncompetitive inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump EfpA (major facilitator superfamily transporter). It was identified and optimized through the PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) chemical‑genetic screening platform, which probed >8.5 million chemical‑genetic interactions across 474 essential Mtb genes.

Molecular Formula C19H21BrN4O
Molecular Weight 401.308
Cat. No. B1192407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-8000.3
SynonymsBRD-8000.3
Molecular FormulaC19H21BrN4O
Molecular Weight401.308
Structural Identifiers
SMILESO=C([C@@H]1C(C)(C)[C@H]1/C=C(C)\C)NC2=NC(Br)=C(C3=NC=CC=N3)C=C2
InChIInChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1
InChIKeyXIITZGMKUBIQRI-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD-8000.3 for Tuberculosis Research: Procurement-Ready Overview of a Validated, Third-Generation EfpA Inhibitor


BRD-8000.3 (CAS 2365504-95-4) is a narrow‑spectrum, bactericidal antimycobacterial agent that acts as a specific, uncompetitive inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump EfpA (major facilitator superfamily transporter) [1]. It was identified and optimized through the PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) chemical‑genetic screening platform, which probed >8.5 million chemical‑genetic interactions across 474 essential Mtb genes [2]. BRD‑8000.3 represents the most potent third‑generation analog in the BRD‑8000 series, with a reported wild‑type Mtb MIC₉₀ of 800 nM [1]. Its mechanism of action, target engagement, and resistance profile have been independently validated by cryo‑EM structural biology at resolutions of 2.7–3.45 Å [1][3].

Why BRD-8000.3 Cannot Be Substituted with Other EfpA Inhibitors or General Efflux Pump Blockers


Although multiple EfpA inhibitors have been reported, they are not interchangeable. BRD‑8000.3 and its closest structural analog BRD‑8000.2 differ by ~3.75‑fold in wild‑type Mtb MIC₉₀ (800 nM vs. 3 µM) [1]. The structurally distinct EfpA inhibitor BRD‑9327 shows very weak wild‑type Mtb activity (MIC >50 µM) and acts through a different binding site and inhibition mechanism (outer‑vestibule blockade vs. tunnel‑lipid displacement), yielding non‑overlapping resistance mutations [1][2]. General efflux pump inhibitors such as verapamil lack the target specificity of BRD‑8000.3 and inhibit multiple pumps, confounding experimental interpretation [2]. Critically, BRD‑8000.3 and BRD‑9327 display collateral sensitivity — resistance to one compound increases sensitivity to the other — meaning that the choice of inhibitor directly determines the experimental outcome and therapeutic rationale [2]. These data demand compound‑level, not class‑level, procurement decisions.

BRD-8000.3 Quantitative Differentiation Evidence: Potency, Binding Mode, Resistance, Synergy, Selectivity & Structural Biology


Wild-Type Mtb MIC₉₀: 62.5‑Fold More Potent than BRD‑9327 and ~15.6‑Fold Improvement over BRD‑8000.1

BRD‑8000.3 exhibits an MIC₉₀ of 800 nM against wild‑type Mycobacterium tuberculosis H37Rv, which is 62.5‑fold lower (more potent) than the structurally distinct EfpA inhibitor BRD‑9327 (MIC >50 µM) and represents a ~15.6‑fold improvement over the first‑generation analog BRD‑8000.1 (MIC₉₀ 12.5 µM) and a ~3.75‑fold improvement over BRD‑8000.2 (MIC₉₀ 3 µM) [1][2]. This potency hierarchy was established using standardized whole‑cell Mtb growth inhibition assays under identical conditions across the BRD‑8000 series [1].

Antimycobacterial potency MIC₉₀ EfpA inhibitor series

Mechanistically Distinct Binding Site: BRD‑8000.3 Occupies a Lipid‑Displacing Tunnel vs. BRD‑9327 Outer‑Vestibule Binding

Cryo‑EM structures of EfpA bound to BRD‑8000.3 (3.45 Å resolution) reveal that the compound binds in a tunnel that makes contact with the lipid bilayer and extends toward the central cavity, physically displacing the fatty acid chain of a lipid molecule bound in the apo structure [1]. In contrast, BRD‑9327 (3.0 Å resolution) binds in the outer vestibule without complete blockade of the substrate path to the extracellular side, suggesting inhibition of the alternate‑access conformational cycle [1]. A second independent cryo‑EM study confirmed that BRD‑8000.3 occupies one lipid site at the level of the inner membrane leaflet, competitively inhibiting lipid binding [2].

Cryo-EM structure Ligand binding site Inhibition mechanism

Non‑Overlapping Resistance Mutations: V319F/A415V (BRD‑8000.3) vs. A339T/G328C/G328D/F346L (BRD‑9327)

Resistance to BRD‑8000.3 in Mtb is conferred by specific EfpA point mutations V319F and A415V, which map to the BRD‑8000.3 binding tunnel [1][2]. In contrast, resistance to BRD‑9327 in M. marinum (a close phylogenetic relative) maps to entirely distinct residues: A339T, G328C, G328D, and F346L, located in the outer vestibule BRD‑9327 binding pocket [1]. Critically, mutations that confer resistance to one inhibitor do not confer cross‑resistance to the other; high‑level resistance to one compound increases sensitivity to the other — a phenomenon known as mutual collateral sensitivity [1][3].

Resistance mutations Target engagement Collateral sensitivity

BRD‑8000.3 + BRD‑9327 Synergy and Collateral Sensitivity: Quantifiable Rationale for Combination Studies

BRD‑8000.3 and BRD‑9327 act synergistically against Mtb, with their combination displaying mutual collateral sensitivity: high‑level resistance to BRD‑8000.3 increases sensitivity to BRD‑9327 and reduces the emergence of resistance to BRD‑9327 [1]. This synergy is mechanistically explained by their distinct binding sites and non‑overlapping resistance mutations [2]. The combination strategy was explicitly validated as a proof‑of‑concept for chemical‑genetics‑guided combination chemotherapy design in mycobacteria [1].

Drug synergy Collateral sensitivity Combination chemotherapy

Target Selectivity: EfpA‑Specific Inhibition Validated by Chemical‑Genetic Screening Across 474 Essential Mtb Genes

The specificity of BRD‑8000.3 for EfpA was established through the PROSPECT platform, which generated chemical‑genetic interaction profiles by screening compounds against pools of 100–150 Mtb strains, each depleted of a different essential gene among 474 targets [1][2]. BRD‑8000.3 produced a chemical‑genetic interaction profile uniquely characteristic of EfpA inhibition, and resistance‑conferring mutations mapped exclusively to the efpA gene [1]. In contrast, general efflux pump inhibitors such as verapamil inhibit multiple pumps (including human P‑glycoprotein) and lack this single‑target resolution [1]. Functional studies further demonstrated that BRD‑8000.3 specifically inhibits EfpA‑mediated lipid transport activity [3].

Target specificity Chemical genetics PROSPECT screening

Mammalian Cytotoxicity Window: HepG2 IC₅₀ >50 µM Yields a ≥62.5‑Fold Selectivity Index Over Mtb MIC₉₀

BRD‑8000.3 exhibits a HepG2 (human hepatocellular carcinoma) cell IC₅₀ greater than 50 µM in vitro, yielding a selectivity index (SI = IC₅₀ HepG2 / MIC₉₀ Mtb) of ≥62.5 [1]. This contrasts with the narrow or absent therapeutic window of many general efflux pump inhibitors, which often show significant mammalian cytotoxicity at concentrations required for antibacterial activity [2]. In vivo, oral administration of BRD‑8000.3 at 150 mg/kg in mice demonstrated good plasma exposure with low predicted risk for drug–drug interactions, QT interval prolongation, or hepatotoxicity [1].

Cytotoxicity Selectivity index HepG2

BRD-8000.3 Procurement Use Cases: Where Quantitative Differentiation Drives Experimental Outcomes


EfpA Lipid Transport Functional Studies Requiring Wild‑Type Potency and Defined Binding Mode

BRD‑8000.3 is the only EfpA inhibitor with a cryo‑EM‑validated binding mode that displaces a natural lipid substrate from the transport tunnel [1]. Its nanomolar wild‑type Mtb potency (MIC₉₀ 800 nM) [1] permits functional lipid transport assays at concentrations where the earlier analog BRD‑8000.1 (MIC₉₀ 12.5 µM) would be inactive. For researchers studying EfpA's physiological role as a lipid flippase/transporter, BRD‑8000.3 provides the necessary combination of potency and structurally characterized target engagement that neither BRD‑9327 nor general efflux inhibitors can offer [1][2].

Combination Chemotherapy Design Leveraging Collateral Sensitivity

The demonstrated synergy and mutual collateral sensitivity between BRD‑8000.3 and BRD‑9327 provide a unique experimental system for studying resistance‑breaking combination strategies [1]. Because high‑level resistance to BRD‑8000.3 increases sensitivity to BRD‑9327 and reduces emergence of resistance to the partner drug, BRD‑8000.3 is the essential active component of such studies [1]. Procurement of BRD‑8000.3, rather than a less potent analog, is required to achieve the wild‑type activity necessary for combination index (CI) and fractional inhibitory concentration (FIC) determinations at clinically relevant concentrations [1][2].

Target‑Based Screening and Mechanism‑of‑Action Deconvolution in Mtb Drug Discovery

BRD‑8000.3 serves as a validated reference inhibitor for EfpA‑targeted phenotypic and biochemical screens because its target specificity was established through genome‑wide chemical‑genetic profiling across 474 essential Mtb genes in the PROSPECT platform [1][2]. With well‑characterized resistance mutations (V319F, A415V) that provide unambiguous genetic confirmation of on‑target activity [2], BRD‑8000.3 enables definitive mechanism‑of‑action deconvolution that is not possible with multi‑target efflux pump inhibitors like verapamil [1].

Structural Biology of MFS Transporters and Inhibitor Design

Three independent cryo‑EM structures of EfpA in complex with BRD‑8000.3 have been deposited (PDB 9BIN, 8UFD) at resolutions of 2.7–3.45 Å, revealing BRD‑8000.3 bound in an antiparallel EfpA dimer occupying a lipid‑binding site at the inner membrane leaflet [1][2]. These structures provide a high‑resolution template for structure‑based drug design of next‑generation EfpA inhibitors. BRD‑8000.3 is the only EfpA inhibitor for which the lipid‑competitive binding mechanism has been structurally resolved at this level of detail, making it indispensable for rational medicinal chemistry campaigns targeting this essential Mtb efflux pump [1][2].

Quote Request

Request a Quote for BRD-8000.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.